3-Tetradecene, 14,14-dimethoxy-, (3Z)-
Description
3-Tetradecene, 14,14-dimethoxy-, (3Z)- is an unsaturated hydrocarbon featuring a 14-carbon chain with a double bond at position 3 (Z-configuration) and two methoxy (-OCH₃) substituents at carbon 14.
Properties
CAS No. |
71566-63-7 |
|---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
(Z)-14,14-dimethoxytetradec-3-ene |
InChI |
InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(17-2)18-3/h5-6,16H,4,7-15H2,1-3H3/b6-5- |
InChI Key |
ZLMSFERROZEDJZ-WAYWQWQTSA-N |
Isomeric SMILES |
CC/C=C\CCCCCCCCCC(OC)OC |
Canonical SMILES |
CCC=CCCCCCCCCCC(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tetradecene, 14,14-dimethoxy-, (3Z)- typically involves the reaction of tetradecene with methanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the addition of methoxy groups. The stereochemistry of the double bond is controlled by the reaction conditions and the choice of catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalytic systems and optimized reaction parameters ensures the efficient production of 3-Tetradecene, 14,14-dimethoxy-, (3Z)- on a large scale.
Chemical Reactions Analysis
Types of Reactions
3-Tetradecene, 14,14-dimethoxy-, (3Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 14,14-dimethoxy-3-tetradecanone.
Reduction: Formation of 14,14-dimethoxytetradecane.
Substitution: Formation of various substituted tetradecenes depending on the nucleophile used.
Scientific Research Applications
3-Tetradecene, 14,14-dimethoxy-, (3Z)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Tetradecene, 14,14-dimethoxy-, (3Z)- involves its interaction with specific molecular targets. The methoxy groups and the double bond play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key features of 3-Tetradecene, 14,14-dimethoxy-, (3Z)- with analogs:
Key Observations:
Substituent Effects :
- The dimethoxy and diethoxy groups increase molecular weight and polarity compared to unsubstituted 3-tetradecene. For example, the diethoxy analog (C₁₈H₃₆O₂) has a molecular weight of 284.48, significantly higher than the parent compound (196.37) .
- Methoxy/ethoxy groups likely reduce volatility and enhance solubility in polar solvents, though direct data for the dimethoxy variant is lacking.
Stereochemical Influence: The Z/E isomerism at the double bond (e.g., 3Z vs. 3E) may affect intermolecular interactions.
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